molecular formula C17H21N6O7P B8717488 ((2R,3S,4R,5R)-5-(6-Amino-2-(6-cyanohex-1-yn-1-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate CAS No. 403731-19-1

((2R,3S,4R,5R)-5-(6-Amino-2-(6-cyanohex-1-yn-1-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B8717488
CAS No.: 403731-19-1
M. Wt: 452.4 g/mol
InChI Key: XAIXEZHEHYNWQH-IWCJZZDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Adenylic acid, 2-(6-cyano-1-hexynyl)-: is a synthetic nucleotide analog It is a modified form of adenosine monophosphate, where the adenosine base is attached to a phosphate group and a ribose sugar, with a cyano-hexynyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 2-(6-cyano-1-hexynyl)- typically involves the following steps:

    Starting Material: The synthesis begins with adenosine monophosphate.

    Functional Group Introduction: The cyano-hexynyl group is introduced at the 2’ position of the ribose sugar through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano-hexynyl group.

    Reduction: Reduction reactions can also occur, potentially converting the cyano group to an amine.

    Substitution: The cyano-hexynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is an amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Nucleotide Analog Studies: Used as a model compound to study the behavior of nucleotide analogs in various chemical reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes involved in nucleotide metabolism.

Medicine:

    Drug Development: Explored as a potential lead compound for developing new therapeutic agents targeting nucleotide-related pathways.

Industry:

    Biochemical Research: Utilized in research settings to study nucleotide interactions and modifications.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound interacts with enzymes involved in nucleotide metabolism, potentially inhibiting their activity.

    Pathways: It may affect pathways related to DNA and RNA synthesis, impacting cellular processes.

Comparison with Similar Compounds

    Adenosine Monophosphate: The parent compound, lacking the cyano-hexynyl modification.

    2’-Fluoro-2’-deoxyadenosine: Another modified nucleotide with a fluorine atom at the 2’ position.

Uniqueness:

    Structural Modification: The presence of the cyano-hexynyl group at the 2’ position makes it unique compared to other nucleotide analogs.

    Its unique structure offers distinct biochemical properties, making it valuable for specific research applications.

Properties

CAS No.

403731-19-1

Molecular Formula

C17H21N6O7P

Molecular Weight

452.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-2-(6-cyanohex-1-ynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H21N6O7P/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(25)13(24)10(30-17)8-29-31(26,27)28/h9-10,13-14,17,24-25H,1-3,5,8H2,(H2,19,21,22)(H2,26,27,28)/t10-,13-,14-,17-/m1/s1

InChI Key

XAIXEZHEHYNWQH-IWCJZZDYSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N

Origin of Product

United States

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